3-(3-Hydroxypropyl)pyridin-4-ol

Vue d'ensemble

Description

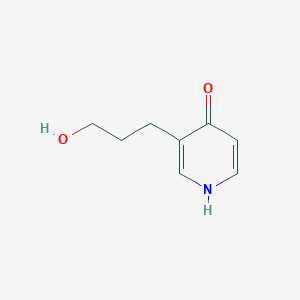

“3-(3-Hydroxypropyl)pyridin-4-ol” is a pyridine alkaloid. It is a heterocyclic compound with the empirical formula C8H11NO2 and a molecular weight of 153.18 . It is generally a colorless or slightly yellow solid .

Molecular Structure Analysis

The molecular structure of “3-(3-Hydroxypropyl)pyridin-4-ol” is represented by the SMILES string OCCCc1cnccc1O . The InChI key is QUIBROFPPNWBPO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“3-(3-Hydroxypropyl)pyridin-4-ol” is a solid . It is soluble in some organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .Applications De Recherche Scientifique

Formation in Food Products

3-(3-Hydroxypropyl)pyridin-4-ol, a derivative of pyridin-3-ol, is found to form in food products through the conversion of 5-hydroxymethylfurfural (HMF) in the presence of ammonia-producing compounds. This transformation predominantly occurs at neutral pH values and is influenced by reaction times and temperature, highlighting a pathway for pyridin-3-ols formation in foods during thermal processing (Hidalgo et al., 2020).

Synthesis of Schiff Base Ligands

In the field of chemistry, 3-(3-Hydroxypropyl)pyridin-4-ol derivatives are synthesized for creating Schiff base ligands, which have applications in forming complexes with metal ions like copper. These complexes demonstrate importance in coordination chemistry and can be used for various chemical applications (Keypour et al., 2015).

Biotechnological Applications

The compound also finds relevance in biotechnology. Burkholderia sp. MAK1, capable of using pyridin-2-ol as a carbon and energy source, has shown the potential to convert various pyridine derivatives into hydroxylated forms. This bioconversion process presents a promising method for preparing various pyridinols, which are valuable intermediates in chemical industry and pharmaceutical product synthesis (Stankevičiūtė et al., 2016).

In Molecular Recognition and Supramolecular Chemistry

The molecule is also studied for its role in molecular recognition and supramolecular chemistry. Co-oligomers involving pyridone and pyridine rings, related to 3-(3-Hydroxypropyl)pyridin-4-ol, have been found to undergo transformation by saccharide recognition. This indicates its potential application in the development of molecular sensors and in studying carbohydrate-protein interactions (Abe et al., 2008).

Antimicrobial and Antifouling Properties

A study on marine-derived fungi revealed the isolation of a new pyridine derivative, closely related to 3-(3-Hydroxypropyl)pyridin-4-ol, which demonstrated weak antimicrobial activity and strong antifouling activity. This indicates potential applications in developing new antimicrobial and antifouling agents (Nong et al., 2014).

Synthesis of Enantiopure Pyridines

The compound also plays a role in the synthesis of enantiopure pyridines, which are important in medicinal chemistry for the development of biologically significant molecules. These pyridines can be utilized as building blocks in the synthesis of a range of bioactive compounds (Husain et al., 2011).

In Analytical Chemistry

3-(3-Hydroxypropyl)pyridin-4-ol related compounds are studied in analytical chemistry for understanding molecular structure and tautomerism. NMR spectroscopic studies have been conducted to analyze the structure and properties of such compounds, contributing to the understanding of chemical bonding and molecular interactions (Vögeli & Philipsborn, 1973).

Magnetic and Optical Properties

The compound is involved in the creation of lanthanide clusters with magnetic and optical properties. These clusters have applications in materials science, particularly in areas like photoluminescence and single-molecule magnetism (Alexandropoulos et al., 2011).

Mécanisme D'action

Target of Action

The primary targets of 3-(3-Hydroxypropyl)pyridin-4-ol are currently unknown. This compound is a unique chemical provided for early discovery researchers . More research is needed to identify its specific targets and their roles in biological systems.

Mode of Action

The mode of action of 3-(3-Hydroxypropyl)pyridin-4-ol is not well-documented in the literature. Given its structure, it may interact with its targets via hydrogen bonding or hydrophobic interactions, but this is purely speculative. Further experimental studies are required to elucidate the exact mechanism of interaction .

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as pyridine derivatives, are known to participate in various biochemical reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-Hydroxypropyl)pyridin-4-ol have not been reported. These properties are crucial for understanding the bioavailability of the compound. Future pharmacokinetic studies should focus on these aspects .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .

Propriétés

IUPAC Name |

3-(3-hydroxypropyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-1-2-7-6-9-4-3-8(7)11/h3-4,6,10H,1-2,5H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIBROFPPNWBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673592 | |

| Record name | 3-(3-Hydroxypropyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203499-54-0 | |

| Record name | 4-Hydroxy-3-pyridinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Hydroxypropyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

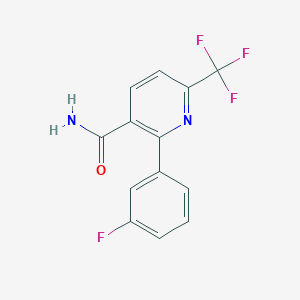

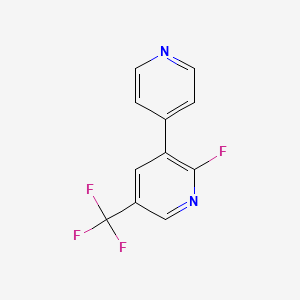

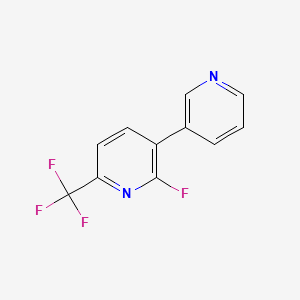

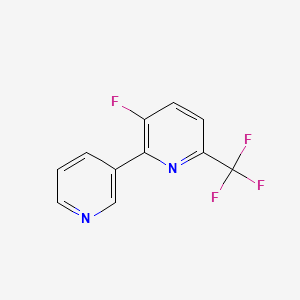

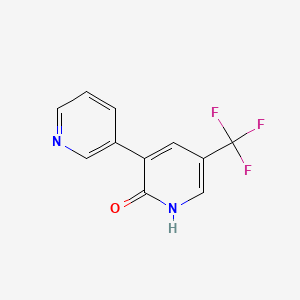

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.